molecular formula C5H10N2O3S B1396344 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one CAS No. 1313822-83-1

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

Cat. No.: B1396344
CAS No.: 1313822-83-1
M. Wt: 178.21 g/mol
InChI Key: IKTNSKBOYUPVSL-UHFFFAOYSA-N
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Description

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring with amino and hydroxymethyl substituents

Scientific Research Applications

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of “2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one” in chemical reactions involves aminomethylation using primary amines . This process is accompanied by cyclization at the amidine fragment of the molecule with annelation of a tetrahydrotriazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidine derivatives with formaldehyde and primary amines. The aminomethylation process is accompanied by cyclization at the amidine fragment of the molecule, leading to the formation of a tetrahydrotriazine ring . When secondary amines are used, the aminomethylation occurs at the exocyclic nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the ability to form tetrahydrotriazine rings during aminomethylation. This property distinguishes it from other similar compounds and makes it valuable for various chemical and biological applications .

Properties

IUPAC Name

2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h4,8-9H,1-2,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNSKBOYUPVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(S1)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Reactant of Route 2
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Reactant of Route 3
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Reactant of Route 4
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Reactant of Route 5
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Reactant of Route 6
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

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